N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Brand Name: Vulcanchem
CAS No.: 864939-26-4
VCID: VC4909738
InChI: InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30)
SMILES: CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Molecular Formula: C25H20N4O3S2
Molecular Weight: 488.58

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide

CAS No.: 864939-26-4

VCID: VC4909738

Molecular Formula: C25H20N4O3S2

Molecular Weight: 488.58

* For research use only. Not for human or veterinary use.

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide - 864939-26-4

Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a synthetic organic compound that exhibits potential therapeutic properties. It belongs to a class of compounds known for their biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a thiazole ring, which is often associated with various biological functions, and a sulfamoyl group that enhances its pharmacological profile.

Molecular Weight

  • Molecular Weight: Approximately 350.43 g/mol

Synonyms

  • IUPAC Name: N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide

  • Common Synonyms: Various names may exist in literature, but this compound is primarily referenced by its IUPAC name.

Synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of Thiazole Ring: Utilizing appropriate thiazole precursors.

  • Introduction of Cyanophenyl Group: Achieved through nucleophilic substitution reactions.

  • Sulfamoylation: The introduction of the sulfamoyl group can be accomplished via reaction with sulfonamide derivatives.

Reaction Conditions

The synthesis often requires specific conditions such as:

  • Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile.

  • Catalysts: Base catalysts like potassium carbonate.

  • Temperature Control: Typically performed under reflux conditions.

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfamoyl moieties exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Studies have shown that similar compounds can inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MCF7.

Mechanism of Action

The proposed mechanism includes:

  • Inhibition of specific enzymes involved in cell proliferation.

  • Disruption of cellular signaling pathways.

In Vitro Studies

Study ReferenceActivity TestedIC50 Value (µM)Notes
Antimicrobial15Effective against E.coli
Anticancer12Significant inhibition on MCF7 cells

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer and microbial resistance:

Target ProteinBinding Affinity (kcal/mol)
Protein Kinase A-9.5
Bacterial DNA Gyrase-8.7

These results suggest that N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide could be a promising candidate for further drug development.

CAS No. 864939-26-4
Product Name N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Molecular Formula C25H20N4O3S2
Molecular Weight 488.58
IUPAC Name N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30)
Standard InChIKey KDRDFNZDDLMWPP-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Solubility not available
PubChem Compound 4090344
Last Modified Aug 17 2023

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